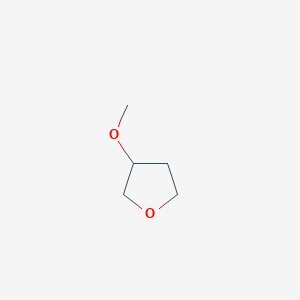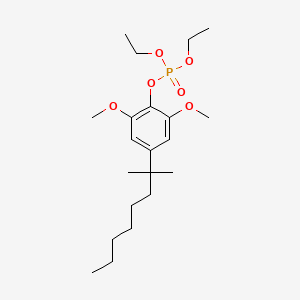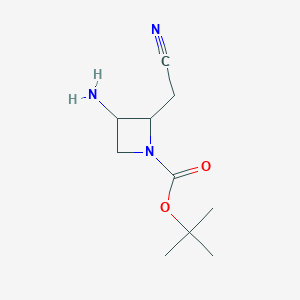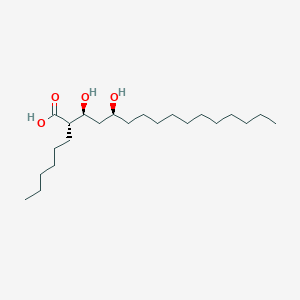![molecular formula C24H29F3O3S2Si B12834763 5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate](/img/structure/B12834763.png)
5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate is a chemical compound known for its unique structural properties and reactivity. It is often used in organic synthesis and has applications in various scientific research fields. The compound is characterized by the presence of a triisopropylsilyl group, which imparts stability and reactivity to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate typically involves the reaction of triisopropylsilyl chloride with dibenzo[b,d]thiophene under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triflate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiol or sulfide.
Substitution: Formation of substituted dibenzo[b,d]thiophenium derivatives.
Wissenschaftliche Forschungsanwendungen
5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate involves its interaction with specific molecular targets. The triisopropylsilyl group enhances the compound’s stability and facilitates its binding to target molecules. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triisopropylsilyl trifluoromethanesulfonate
- Triisopropylsilyl chloride
- Triisopropylsilyl acetylene
Uniqueness
5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate is unique due to its specific structural features, which impart distinct reactivity and stability. The presence of the triisopropylsilyl group and the dibenzo[b,d]thiophenium core makes it a valuable compound in various research applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C24H29F3O3S2Si |
|---|---|
Molekulargewicht |
514.7 g/mol |
IUPAC-Name |
2-dibenzothiophen-5-ium-5-ylethynyl-tri(propan-2-yl)silane;trifluoromethanesulfonate |
InChI |
InChI=1S/C23H29SSi.CHF3O3S/c1-17(2)25(18(3)4,19(5)6)16-15-24-22-13-9-7-11-20(22)21-12-8-10-14-23(21)24;2-1(3,4)8(5,6)7/h7-14,17-19H,1-6H3;(H,5,6,7)/q+1;/p-1 |
InChI-Schlüssel |
KZSPTRMFLSLZNR-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)[Si](C#C[S+]1C2=CC=CC=C2C3=CC=CC=C31)(C(C)C)C(C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


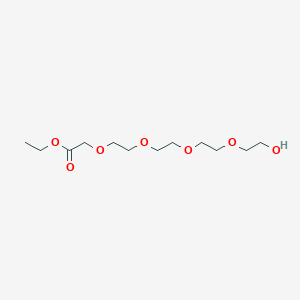
![2-(Benzo[d]thiazol-2(3H)-ylidene)-4-chloro-3-oxo-4-phenylbutanenitrile](/img/structure/B12834689.png)

![7-Ethyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B12834710.png)
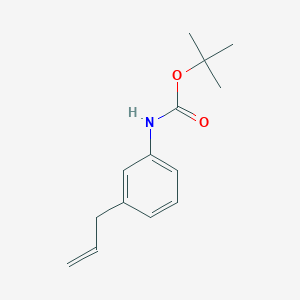
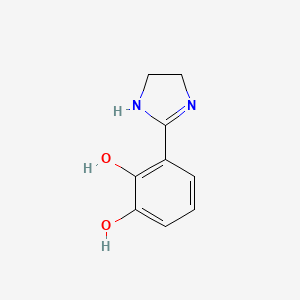
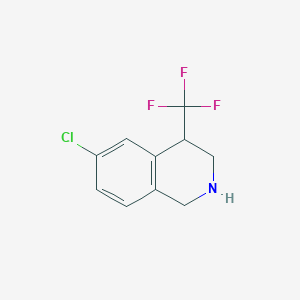
![2-Methyl-2,3-dihydro-6h-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B12834755.png)
![4-Amino-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-5-carboxamidine](/img/structure/B12834756.png)

